1-(4-Methylphenyl)-1H-pyrrole
Overview
Description
1-(4-Methylphenyl)-1H-pyrrole, also known as 4-Methylphenylpyrrole (4MPP), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the pyrrole family, which is a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom. The 4MPP molecule has a methyl group attached to the phenyl ring, which enhances its biological activity and makes it an attractive candidate for various research studies.
Scientific Research Applications
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Antileishmanial and Antimalarial Activities
- Field: Pharmacology
- Application: Pyrazole-bearing compounds, which are structurally similar to “1-(4-Methylphenyl)-1H-pyrrole”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Method: Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
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Component of Essential Oils
- Field: Botany and Food Science
- Application: 1-(4-Methylphenyl)ethanol, a compound structurally similar to “1-(4-Methylphenyl)-1H-pyrrole”, serves as a component of the essential oil from some plants in the ginger family . It is also used as a flavoring agent .
- Method: Essential oils are natural products formed by several volatile compounds. They are obtained from plant raw material by hydrodistillation, steam distillation or dry distillation or by a suitable mechanical process .
- Results: The essential oils containing 1-(4-Methylphenyl)ethanol are used in various industries including perfume, cosmetic, cleaning, food, and pharmaceutical products .
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Extraction of Ni Ions
- Field: Chemistry
- Application: A compound structurally similar to “1-(4-Methylphenyl)-1H-pyrrole”, specifically 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, has been used in the extraction of Ni ions .
- Method: The spectrophotometric titrations of the synthesized ligand with metal ions showed a substantially greater stability constant for its nickel ion complex with a mole ratio equal to 1 .
- Results: The ligand was used for the selective extraction and spectrophotometric determining the Ni2+ ion in natural water. Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2 × 10−7–8.4 × 10−3 M. The detecting limit of this method was 6.0 × 10−7 M Ni2+ .
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Synthesis of Pyrazole Derivatives
- Field: Organic Chemistry
- Application: Pyrazole-bearing compounds, which are structurally similar to “1-(4-Methylphenyl)-1H-pyrrole”, are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized .
- Method: The structures of these synthesized pyrazoles were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
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Flavoring Agent
- Thermodynamics Research
- Field: Physical Chemistry
- Application: A compound structurally similar to “1-(4-Methylphenyl)-1H-pyrrole”, specifically Ethanone, 1-(4-methylphenyl)-, is used in thermodynamics research .
- Method: The Thermodynamics Research Center (TRC) provides data for pure compounds, binary mixtures, and chemical reactions .
- Results: This data is used in various fields of research and industry, including chemical engineering, physical chemistry, and materials science .
properties
IUPAC Name |
1-(4-methylphenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNLDVEMSMJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297601 | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-1H-pyrrole | |
CAS RN |
827-60-1 | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Methylphenyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.